molecular formula C22H27N3O4 B237175 1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine

1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine

Cat. No. B237175
M. Wt: 397.5 g/mol
InChI Key: ZRGIOAIGPSSCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CPP-115 and belongs to the class of compounds known as GABA aminotransferase inhibitors. CPP-115 has been found to have a variety of potential applications in scientific research, including the study of GABAergic neurotransmission, the treatment of addiction, and the treatment of epilepsy.

Mechanism of Action

The mechanism of action of CPP-115 involves the inhibition of GABA aminotransferase. GABA aminotransferase is an enzyme that is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a variety of therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been found to have a variety of biochemical and physiological effects. One of the primary effects is an increase in the levels of GABA in the brain. This can result in a variety of physiological effects, including sedation, anxiolysis, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CPP-115 for lab experiments is its specificity for GABA aminotransferase. This allows researchers to selectively increase the levels of GABA in the brain without affecting other neurotransmitters. However, one limitation of CPP-115 is that it has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of epilepsy. Studies have shown that CPP-115 may be effective in reducing seizure activity in animal models of epilepsy, suggesting that it may have potential as a treatment for humans.
Another area of interest is the potential use of CPP-115 in the treatment of anxiety disorders. Studies have shown that CPP-115 may have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders in humans.
Finally, there is interest in developing more potent and selective GABA aminotransferase inhibitors that may have even greater therapeutic potential than CPP-115. Research in this area may lead to the development of new and more effective treatments for a variety of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of CPP-115 involves several steps, including the reaction of 4-(2-bromoethyl)phenol with 2-(pyrrolidin-1-ylcarbonyl)benzoic acid to form 4-[[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl]phenol. This compound is then reacted with cyclopropanecarbonyl chloride to form the final product, 1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine.

Scientific Research Applications

CPP-115 has been investigated for its potential use in a variety of scientific research applications. One of the primary areas of interest has been in the study of GABAergic neurotransmission. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity in the brain. By inhibiting GABA aminotransferase, CPP-115 has been found to increase the levels of GABA in the brain, which may have a variety of therapeutic effects.
In addition to its potential use in the study of GABAergic neurotransmission, CPP-115 has also been investigated for its potential use in the treatment of addiction. Studies have shown that CPP-115 may be effective in reducing drug-seeking behavior in animal models of addiction. This suggests that CPP-115 may have potential as a treatment for addiction in humans.

properties

Product Name

1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H27N3O4/c1-4-29-18-8-5-16(6-9-18)21(26)23-19-15-17(22(27)28-3)7-10-20(19)25-13-11-24(2)12-14-25/h5-10,15H,4,11-14H2,1-3H3,(H,23,26)

InChI Key

ZRGIOAIGPSSCOW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Origin of Product

United States

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